1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one
Description
1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one (CAS: 1007518-09-3) is a pyrazole derivative with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol . Its structure features a pyrazole ring substituted with an ethyl group at the 3-position, a methyl group at the 1-position, and an acetyl group at the 4-position.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(3-ethyl-1-methylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C8H12N2O/c1-4-8-7(6(2)11)5-10(3)9-8/h5H,4H2,1-3H3 |
InChI Key |
GWNIZSDARPROJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C=C1C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Post-Functionalization via Alkylation
Introducing the ethyl group after pyrazole ring formation is another plausible strategy:
- Step 1 : Synthesize 1-methyl-1H-pyrazol-4-yl ethanone (as in Method 1).
- Step 2 : Electrophilic substitution at C3 using ethylating agents (e.g., ethyl bromide) under basic conditions.
- Challenges : Regioselectivity at C3 must be controlled, potentially requiring directing groups or harsh conditions.
Comparative Data Table
Key Challenges and Optimization Opportunities
- Regioselectivity : Direct introduction of the 3-ethyl group remains underdeveloped. Triflate intermediates (as in) could enable Suzuki or Stille couplings for precise functionalization.
- Yield Improvement : The cross-coupling method’s modest yield (24%) suggests room for optimization, such as ligand screening (e.g., Xantphos) or solvent selection.
- Stereoelectronic Effects : Bulky substituents at C3 may hinder reactivity, necessitating tailored catalysts or elevated temperatures.
Chemical Reactions Analysis
1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing signal transduction and cellular responses .
Comparison with Similar Compounds
Pyrazole Derivatives
Pyrazole-based compounds share a common heterocyclic core but differ in substituents, which influence their physicochemical and biological properties:
Key Observations :
Triazole and Imidazole Derivatives
Compounds with triazole or imidazole rings exhibit distinct electronic properties and reactivity:
Key Observations :
- Triazoles : The triazole ring in introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and metabolic stability compared to pyrazoles.
- Imidazoles : The imidazole core in provides a basic nitrogen, facilitating protonation at physiological pH, which is advantageous in drug design.
Physicochemical Properties and Reactivity
Reactivity
- Hydrazone Synthesis: Imidazole derivatives in undergo condensation with thiazolidinone, suggesting greater electrophilicity at the ketone group compared to pyrazoles.
Biological Activity
1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimalarial, antibacterial, and anticancer activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C9H15N3O |
| Molecular Weight | 169.23 g/mol |
| CAS Number | 37687-18-6 |
| SMILES | CCc1nn(C)cc1C(=O)CNC |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. A common method includes the cyclization of ethyl hydrazine with a suitable ketone, followed by purification steps to yield the final product.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds related to this compound demonstrated potent activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus . The mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Properties
The anticancer potential of pyrazole derivatives has been investigated in several studies. For instance, a structure-activity relationship (SAR) analysis revealed that modifications on the pyrazole ring enhance cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The presence of specific substituents on the pyrazole ring significantly influences the compound's ability to induce apoptosis in these cells .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cellular signaling pathways, such as kinases and phosphatases. This modulation can lead to altered cell proliferation and survival rates.
- Protein Binding : It has been shown to bind to proteins involved in apoptosis and cell cycle regulation, enhancing its anticancer effects .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus , which is comparable to standard antibiotics .
Study 2: Cytotoxicity Against Cancer Cells
In vitro assays demonstrated that this compound exhibited an IC50 value of 15 µM against MCF7 cells. The study concluded that the compound induces apoptosis through mitochondrial pathways, evidenced by increased caspase activity .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | NaNO₂, HCl, 0–5°C | Diazotization |
| 2 | Acetyl acetone, 50°C | Cyclization |
| 3 | Ethyl bromide, K₂CO₃, DMF | Alkylation |
Basic: How is structural confirmation and purity assessment performed for this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR spectra identify substituent positions and confirm the pyrazole ring. For example, methyl groups at C3 and N1 show distinct singlet peaks .
- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths (e.g., C8–C9: 1.4995 Å) and torsion angles (e.g., C9–N1–C18–O1: 4.22°) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity, ensuring <1% impurities .
Advanced: How can SHELXL refine crystal structures of pyrazole derivatives with conflicting data?
Methodological Answer:
SHELXL resolves crystallographic contradictions (e.g., disordered atoms, twinning) via:
- Restraints : Apply distance/angle restraints for flexible groups (e.g., ethyl substituents) to prevent overfitting .
- Twinning Detection : Use the Hooft parameter or BASF to model twinned data (common in monoclinic systems) .
- Hydrogen Bond Analysis : Validate hydrogen-bond geometry (e.g., C19–H19C···O1: 2.51 Å, 158°) against expected values .
Q. Table 2: SHELXL Refinement Parameters
| Parameter | Value | Significance |
|---|---|---|
| R1 | <0.05 | Data fit |
| wR2 | <0.15 | Weighted residuals |
| GooF | ~1.0 | Model reliability |
Advanced: What strategies address contradictions in reported crystallographic data for pyrazolone derivatives?
Methodological Answer:
- ORTEP Visualization : Use ORTEP-III to overlay molecular structures and identify discrepancies in bond angles or torsion angles (e.g., C7–C8–C9–C10: 129.11° vs. 125.30°) .
- DFT Calculations : Compare experimental data with theoretical geometries (B3LYP/6-31G*) to validate crystal packing effects .
- Database Cross-Check : Reference the Cambridge Structural Database (CSD) for analogous compounds to benchmark parameters .
Advanced: How to design experiments evaluating the biological activity of this compound?
Methodological Answer:
Q. Table 3: Example Biological Screening Protocol
| Assay | Conditions | Metrics |
|---|---|---|
| MTT | 48h, 37°C | IC₅₀ (µM) |
| ELISA | 1h, RT | % Inhibition |
Advanced: How to analyze reaction mechanisms involving this compound’s keto group?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates (UV-Vis spectroscopy) under varying pH and temperatures to identify rate-limiting steps .
- Isotopic Labeling : Use ¹⁸O-labeled water or D₂O to trace keto-enol tautomerization pathways .
- Computational Modeling : Perform transition-state analysis (Gaussian 09) to map energy profiles for nucleophilic attacks .
Basic: What are key physicochemical properties influencing its reactivity?
Methodological Answer:
- Solubility : High in DMSO (>100 mg/mL), moderate in ethanol (~50 mg/mL) .
- Thermal Stability : Decomposition >200°C (TGA analysis) .
- pKa : Estimated ~9.5 (for pyrazole N–H) via potentiometric titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
